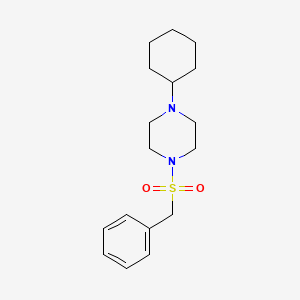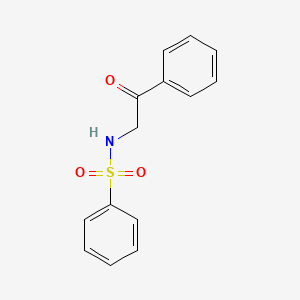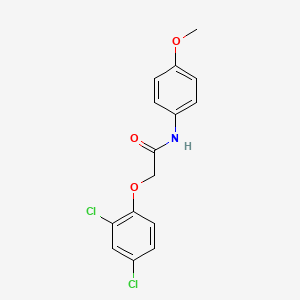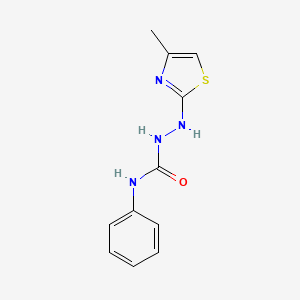![molecular formula C17H24N2OSi B15155183 4-Tert-butyl-3-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1,2,4-oxadiazole](/img/structure/B15155183.png)
4-Tert-butyl-3-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms within a five-membered ring
Métodos De Preparación
The synthesis of 4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-OXADIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.
Attachment of the phenyl group: This can be done via a coupling reaction, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.
Addition of the trimethylsilyl group: This step typically involves the use of trimethylsilyl chloride in the presence of a base.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
Análisis De Reacciones Químicas
4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Coupling reactions: Such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium).
Aplicaciones Científicas De Investigación
4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-OXADIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The presence of the oxadiazole ring and various substituents allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-OXADIAZOLE include other oxadiazoles with different substituents. For example:
4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-THIADIAZOLE: Similar structure but with a sulfur atom replacing the oxygen in the ring.
4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-TRIAZOLE: Similar structure but with an additional nitrogen atom in the ring.
Propiedades
Fórmula molecular |
C17H24N2OSi |
|---|---|
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
2-(4-tert-butyl-3-phenyl-5H-1,2,4-oxadiazol-5-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C17H24N2OSi/c1-17(2,3)19-15(12-13-21(4,5)6)20-18-16(19)14-10-8-7-9-11-14/h7-11,15H,1-6H3 |
Clave InChI |
MUPUZYFQUYSBAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(ON=C1C2=CC=CC=C2)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15155104.png)
![6-Oxo-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155109.png)
![4-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B15155111.png)
![2-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B15155120.png)

![2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B15155127.png)
![N-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155128.png)

![N-(3-acetylphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B15155137.png)

![5-bromo-3-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15155145.png)

![Ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155167.png)
![Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155175.png)
